(R)-2-(1H-Pyrrol-2-yl)piperidine
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Overview
Description
®-2-(1H-Pyrrol-2-yl)piperidine is a chiral compound that features a pyrrole ring attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1H-Pyrrol-2-yl)piperidine typically involves the reaction of pyrrole with piperidine under specific conditions. One common method is the catalytic hydrogenation of pyrrole derivatives in the presence of piperidine. The reaction conditions often include the use of a palladium catalyst and hydrogen gas at elevated temperatures and pressures.
Industrial Production Methods
Industrial production of ®-2-(1H-Pyrrol-2-yl)piperidine may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by maintaining optimal reaction conditions and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
®-2-(1H-Pyrrol-2-yl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole and piperidine derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides are often employed.
Major Products
The major products formed from these reactions include various substituted pyrrole and piperidine derivatives, which can have different functional groups attached to the rings.
Scientific Research Applications
®-2-(1H-Pyrrol-2-yl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of ®-2-(1H-Pyrrol-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Pyrrol-2-yl)piperidine: The non-chiral version of the compound.
2-(1H-Pyrrol-2-yl)pyrrolidine: A similar compound with a pyrrolidine ring instead of a piperidine ring.
2-(1H-Pyrrol-2-yl)morpholine: A compound with a morpholine ring.
Uniqueness
®-2-(1H-Pyrrol-2-yl)piperidine is unique due to its chiral nature, which can lead to different biological activities compared to its non-chiral counterparts. The presence of both pyrrole and piperidine rings also provides a versatile scaffold for the development of new compounds with diverse applications.
Properties
Molecular Formula |
C9H14N2 |
---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(2R)-2-(1H-pyrrol-2-yl)piperidine |
InChI |
InChI=1S/C9H14N2/c1-2-6-10-8(4-1)9-5-3-7-11-9/h3,5,7-8,10-11H,1-2,4,6H2/t8-/m1/s1 |
InChI Key |
HGYGSCWXJYCFGC-MRVPVSSYSA-N |
Isomeric SMILES |
C1CCN[C@H](C1)C2=CC=CN2 |
Canonical SMILES |
C1CCNC(C1)C2=CC=CN2 |
Origin of Product |
United States |
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